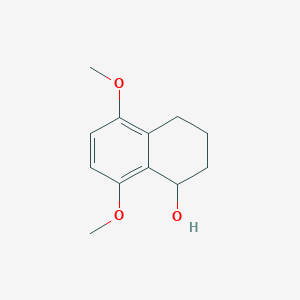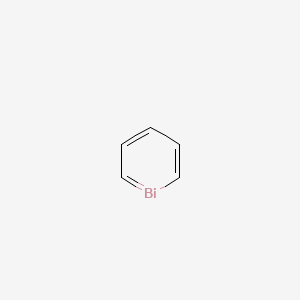
Bismin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismin, also known as bismabenzene, is an organobismuth compound with the chemical formula C5H5Bi. It is a derivative of benzene where one carbon atom is replaced by a bismuth atom. This compound is highly reactive and tends to dimerize through a Diels-Alder addition, making it challenging to isolate in its pure form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismin can be synthesized through the reaction of aluminacyclohexadiene with bismuth trichloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction typically occurs under controlled conditions to prevent the dimerization of the product .
Industrial Production Methods
Due to its high reactivity and tendency to dimerize, this compound is not produced on an industrial scale. Instead, it is synthesized in small quantities for research purposes under carefully controlled laboratory conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Bismin undergoes several types of chemical reactions, including:
Diels-Alder Addition: This compound tends to dimerize through a Diels-Alder addition due to its high reactivity.
Substitution Reactions: It can participate in substitution reactions where the bismuth atom is replaced by other functional groups.
Common Reagents and Conditions
Diels-Alder Addition: This reaction typically occurs at low temperatures to stabilize the dimerized product.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles that can replace the bismuth atom.
Major Products Formed
Diels-Alder Addition: The major product is a dimerized form of this compound.
Substitution Reactions: The products vary depending on the substituent introduced, but they generally involve the replacement of the bismuth atom.
Applications De Recherche Scientifique
Bismin has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of bismin involves its high reactivity due to the presence of the bismuth atom. This reactivity allows it to participate in various chemical reactions, including dimerization and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with biomolecules through coordination with the bismuth atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphabenzene: A derivative of benzene where a carbon atom is replaced by a phosphorus atom.
Arsabenzene: A derivative of benzene where a carbon atom is replaced by an arsenic atom.
Stibabenzene: A derivative of benzene where a carbon atom is replaced by an antimony atom.
Uniqueness of Bismin
This compound is unique among these compounds due to the presence of the bismuth atom, which imparts distinct reactivity and properties. Its high reactivity and tendency to dimerize set it apart from other heterobenzenes, making it a valuable compound for studying the chemistry of organobismuth compounds .
Propriétés
Numéro CAS |
289-52-1 |
|---|---|
Formule moléculaire |
C5H5Bi |
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
bismine |
InChI |
InChI=1S/C5H5.Bi/c1-3-5-4-2;/h1-5H; |
Clé InChI |
GJRMOTCKEJLSNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[Bi]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


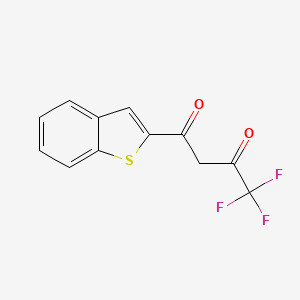
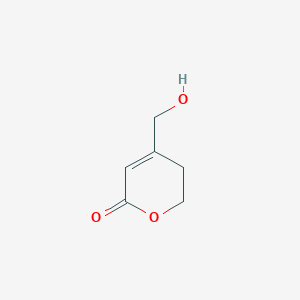



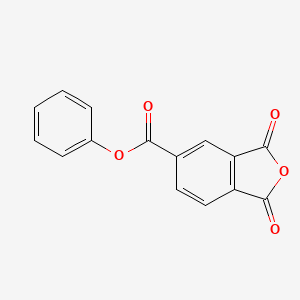
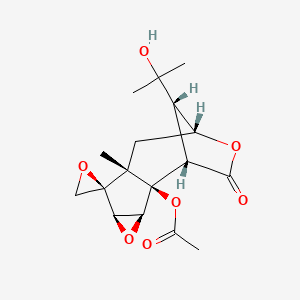
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
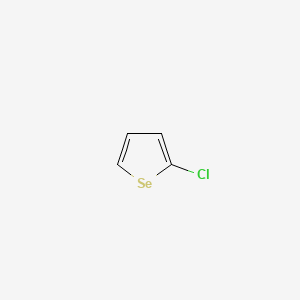
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
